N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C16H11ClN2OS and its molecular weight is 314.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide derivatives have been extensively studied for their anticancer properties. A series of these derivatives were synthesized and evaluated against various cancer cell lines, showing significant anticancer activity. Notably, some derivatives exhibited higher activity than the reference drug, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activity
These compounds have also demonstrated substantial antimicrobial and antifungal properties. For instance, thiazole derivatives, including those related to this compound, have been synthesized and shown significant activity against various microbial strains, making them potent antimicrobial agents (Chawla, 2016). Similarly, certain derivatives synthesized from these compounds exhibited promising antifungal activity, underscoring their potential in antifungal treatments (Narayana et al., 2004).
Role in Supramolecular Chemistry
N-(thiazol-2-yl)benzamide derivatives have also been recognized for their role in supramolecular chemistry. For instance, some derivatives have been investigated for their gelation behavior, shedding light on the influence of methyl functionality and non-covalent interactions on their behavior, with potential applications in the field of crystal engineering (Yadav & Ballabh, 2020).
Potential as Antitubercular Agents
Moreover, certain this compound derivatives have been synthesized and evaluated for their antitubercular activity. These studies have revealed that some compounds exhibit significant activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Nayak et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets to exert their effects . For instance, they can block the biosynthesis of certain bacterial lipids and/or exert additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives could be influenced by the ph and temperature of the environment .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h1-10H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPMYYJSUCSYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.